3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Overview
Description
“3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is a chemical compound with the molecular formula C13H15FN2O and a molecular weight of 234.269 . It is used in pharmaceutical testing .
Physical and Chemical Properties Analysis
“this compound” is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been reported .Scientific Research Applications
Synthesis and Labeling for Neuroleptic Studies
One study focused on the synthesis of neuroleptic butyrophenones, a class to which our compound is structurally related, for use in metabolic studies. These compounds, including derivatives synthesized with fluorine and piperidine groups, have been pivotal in understanding the metabolic pathways and potential therapeutic effects of neuroleptic agents (Nakatsuka, Kawahara, & Yoshitake, 1981).
Crystal Structure Analysis
Research on paliperidonium nitrate, which shares a piperidine component with our compound of interest, provided insights into molecular conformations through crystal structure analysis. The study revealed specific conformational behaviors crucial for understanding the compound's interaction with biological targets (Ge & Luo, 2012).
Reactivity and Substitution Studies
The reactivity of pseudoaromatic compounds with piperidine, similar to the structure of interest, was explored to understand their chemical behaviors and potential for creating novel derivatives with therapeutic properties. Such studies contribute to the foundation of medicinal chemistry by identifying new potential drug candidates (Pietra & Cima, 1971).
Pharmacokinetics of Novel Inhibitors
A study on anaplastic lymphoma kinase inhibitors, incorporating fluoro-piperidinyl groups, highlighted the impact of hydrolysis-mediated clearance on pharmacokinetics. This research is vital for the development of cancer treatments, emphasizing the importance of stability and clearance rates in drug design (Teffera et al., 2013).
Corrosion Inhibition Efficiency
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including fluoro-substituted compounds, investigated their efficiency as corrosion inhibitors. This research demonstrates the application of such compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).
Properties
IUPAC Name |
3-fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-7-11(8-15)1-2-13(12)16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHPBLNTOEBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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